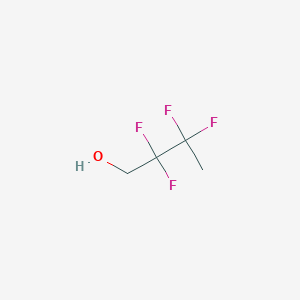
2-Phenoxyethane-1-sulfonylfluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethane-1-sulfonylfluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability-reactivity balance, making them valuable in various fields such as biology, pharmaceuticals, and functional molecules. The compound is characterized by its ability to interact selectively with specific amino acids or proteins, making it a useful tool in chemical biology and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethane-1-sulfonylfluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2). This reaction can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs a more efficient system using phase transfer catalysts. The process involves the use of stable and readily available sulfonates as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions .
化学反应分析
Types of Reactions
2-Phenoxyethane-1-sulfonylfluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it particularly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and 18-crown-6-ether in acetonitrile.
Oxidation and Reduction: These reactions often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学研究应用
2-Phenoxyethane-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
作用机制
The mechanism of action of 2-Phenoxyethane-1-sulfonylfluoride involves its interaction with specific molecular targets, such as amino acids or proteins. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This selective covalent interaction can lead to the inactivation of enzymes or the modification of protein functions, making it a valuable tool in chemical biology and medicinal chemistry .
相似化合物的比较
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Utilized as a radiolabeling synthon in positron emission tomography.
Uniqueness
2-Phenoxyethane-1-sulfonylfluoride stands out due to its unique stability-reactivity balance, which allows for selective interactions with specific molecular targets. This property makes it particularly valuable in applications requiring precise covalent modifications, such as the development of protease inhibitors and covalent probes in chemical biology .
属性
分子式 |
C8H9FO3S |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-phenoxyethanesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
YKXVMKPZLNUGBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




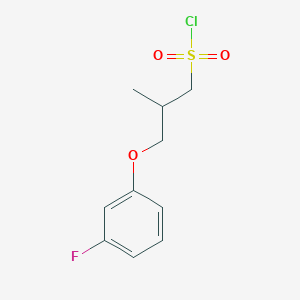
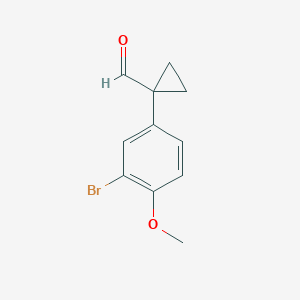
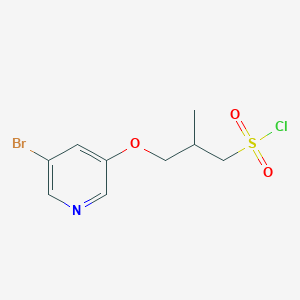
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)


![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
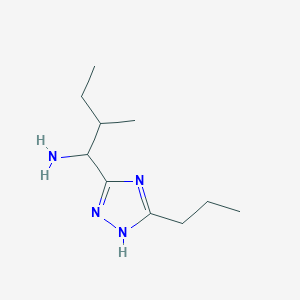

![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
